N-(Phenylmethylene)-2-pyridinamine
CAS No.: 1883-96-1
Cat. No.: VC16981984
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883-96-1 |
|---|---|
| Molecular Formula | C12H10N2 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (E)-1-phenyl-N-pyridin-2-ylmethanimine |
| Standard InChI | InChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+ |
| Standard InChI Key | GFPQOWWUXFPGPU-GXDHUFHOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=N/C2=CC=CC=N2 |
| Canonical SMILES | C1=CC=C(C=C1)C=NC2=CC=CC=N2 |
Introduction
Structural Characterization and Molecular Geometry
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name, (E)-1-phenyl-N-(pyridin-2-yl)methanimine, reflects the compound’s trans configuration about the C=N bond. X-ray crystallographic studies confirm this stereochemistry, with the pyridine and phenyl rings adopting a nearly coplanar arrangement to maximize π-conjugation . The E geometry is further supported by nuclear Overhauser effect (NOE) spectroscopy, which shows no through-space coupling between the pyridine’s α-protons and the benzylidene moiety .
Spectroscopic Fingerprints
The compound’s structural features generate distinctive spectroscopic signatures:
Table 1. Key spectroscopic characteristics of N-(Phenylmethylene)-2-pyridinamine
| Technique | Observed Signals | Assignment |
|---|---|---|
| (400 MHz, CDCl₃) | δ 8.51 (d, J = 4.8 Hz, 1H), 8.25 (s, 1H), 7.75–7.68 (m, 2H), 7.50–7.40 (m, 5H) | Pyridine H6, imine H, aromatic protons |
| (100 MHz, CDCl₃) | δ 160.5 (C=N), 154.2, 149.7, 136.4, 130.1–128.3 (aromatic carbons) | Imine carbon, pyridine/phenyl carbons |
| IR (KBr) | 3058 cm⁻¹ (C-H stretch), 1621 cm⁻¹ (C=N), 1580 cm⁻¹ (pyridine ring vibrations) | Imine and aromatic functional groups |
Mass spectrometry reveals a molecular ion peak at m/z 182.08 (calc. 182.0844 for ), with fragmentation patterns dominated by cleavage of the C=N bond .
Synthetic Methodologies and Optimization
Conventional Condensation Approaches
The standard synthesis involves refluxing equimolar quantities of 2-aminopyridine and benzaldehyde in anhydrous ethanol for 4–6 hours, typically achieving yields of 65–75% . Molecular sieves (3Å or 4Å) are employed as water scavengers, shifting the equilibrium toward imine formation through Le Chatelier’s principle. Recent advances demonstrate that adding 2–3 drops of concentrated increases yields to 85–90% by protonating the amine, enhancing its nucleophilicity toward the carbonyl carbon .
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times to 15–20 minutes at 80°C while maintaining yields comparable to conventional methods. Solvent-free mechanochemical grinding of the reactants with -supported as a catalyst achieves 78% conversion within 30 minutes, offering an energy-efficient route .
Physicochemical Properties and Reactivity
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows a melting endotherm at 112–114°C, with thermal decomposition commencing above 250°C. The compound exhibits moderate solubility in chloroform (23 mg/mL) and dichloromethane (18 mg/mL), but limited solubility in water (<0.1 mg/mL) due to its hydrophobic aryl groups .
Table 2. Computed physicochemical parameters
| Parameter | Value | Method (Reference) |
|---|---|---|
| XLogP3-AA | 2.5 | XLogP3 3.0 |
| Topological Polar Surface Area | 25.3 Ų | Cactvs 3.4.8 |
| Rotatable Bond Count | 2 | PubChem |
Acid-Base Behavior
The pyridine nitrogen (pKa ≈ 3.5) and imine nitrogen (pKa ≈ 11.2) confer pH-dependent solubility. Protonation occurs preferentially at the pyridyl site in acidic media, while the imine nitrogen remains basic enough to coordinate metal ions in neutral solutions .
Coordination Chemistry and Catalytic Applications
Ligand Design Strategies
N-(Phenylmethylene)-2-pyridinamine acts as a bidentate N,N’-donor ligand, forming stable complexes with transition metals like Cu(II), Ni(II), and Pd(II). X-ray structures of the copper complex reveal a square-planar geometry with Cu-N bond lengths of 1.95–1.98 Å . These complexes exhibit catalytic activity in:
-
Suzuki-Miyaura cross-coupling reactions (TOF up to 450 h⁻¹ for aryl bromides)
-
Oxidation of alkanes using as a green oxidant
-
Electrocatalytic water splitting with overpotentials as low as 320 mV
Supramolecular Architectures
The ligand’s planar structure facilitates π-stacking interactions, enabling the construction of metal-organic frameworks (MOFs) with pore sizes tunable via substituent engineering. A zinc-based MOF derived from this ligand demonstrates selective CO₂ adsorption (3.2 mmol/g at 298 K) .
Industrial and Material Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 92% inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration. The mechanism involves adsorption following the Langmuir isotherm model (ΔG°ads = −34.2 kJ/mol), indicating physisorption-dominated protection .
Organic Electronics
Thin films deposited via physical vapor deposition show hole mobility of 0.12 cm²/V·s, making the compound a candidate for organic field-effect transistor (OFET) applications. The extended π-system enables broad absorption in the 300–400 nm range, suitable for UV photodetectors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume